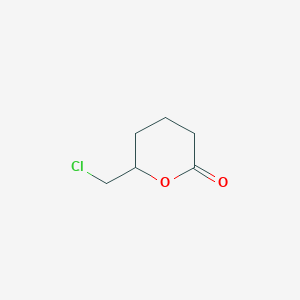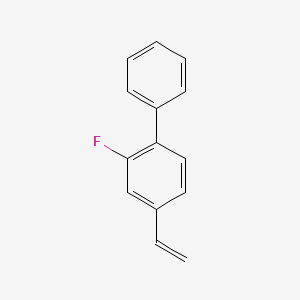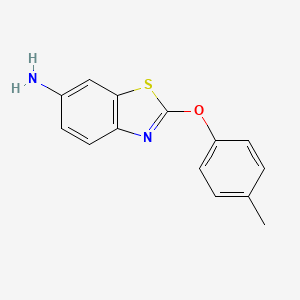
Melamine borate
Vue d'ensemble
Description
Melamine borate, also known by its CAS number 53587-44-3, is a chemical compound with the molecular formula C3H9BN6O3 and a molecular weight of 187.96 g/mol. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Melamine borate involves specific synthetic routes and reaction conditions. Detailed experimental procedures and outcomes for its synthesis can be found on specialized chemical synthesis databases. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Melamine borate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are specific to the desired outcome. The major products formed from these reactions depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
Melamine borate is widely used in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of new therapeutic agents. Industrial applications may include its use in the production of specialized materials or chemicals .
Mécanisme D'action
The mechanism of action of Melamine borate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context of its use. Detailed information on its mechanism of action can be found in specialized chemical databases .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
53587-44-3 |
|---|---|
Formule moléculaire |
C3H9BN6O3 |
Poids moléculaire |
187.96 g/mol |
Nom IUPAC |
boric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.BH3O3/c4-1-7-2(5)9-3(6)8-1;2-1(3)4/h(H6,4,5,6,7,8,9);2-4H |
Clé InChI |
IUTYMBRQELGIRS-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)O.C1(=NC(=NC(=N1)N)N)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Butynoic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B8472955.png)








![5-morpholin-4-yl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8473022.png)
